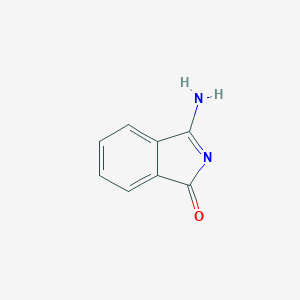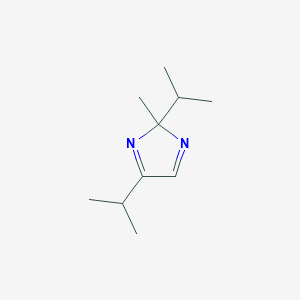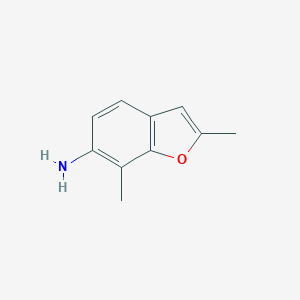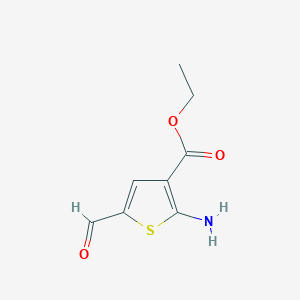
3-Iminoisoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iminoisoindolinone is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. It is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 3-Iminoisoindolinone is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. It has been shown to bind to the SH3 domain of the Src family kinases, which are involved in cell signaling pathways. By inhibiting these interactions, this compound may disrupt cellular processes that are involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and viruses. It has also been shown to modulate the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis.
实验室实验的优点和局限性
One of the main advantages of 3-Iminoisoindolinone is its versatility as a building block for the synthesis of other biologically active compounds. It is also relatively easy to synthesize using different methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 3-Iminoisoindolinone. One area of research is the development of more efficient and selective synthesis methods. Another area of research is the optimization of its biological activity through the synthesis of analogs and derivatives. Additionally, the study of its mechanism of action and its potential as a therapeutic agent for various diseases is an important area of future research.
Conclusion
In conclusion, this compound is a versatile molecule that has shown promising results in scientific research. Its potential applications in medicinal chemistry, drug discovery, and organic synthesis make it an important area of study. The development of more efficient synthesis methods, the optimization of its biological activity, and the study of its mechanism of action are important areas of future research.
合成方法
There are several methods of synthesizing 3-Iminoisoindolinone, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of tryptophan or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, and an amine in the presence of a Lewis acid catalyst. Each of these methods has its advantages and limitations, and the choice of method depends on the desired product and the availability of starting materials.
科学研究应用
3-Iminoisoindolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as a modulator of protein-protein interactions, which are involved in various cellular processes. In addition, this compound has been used as a building block for the synthesis of other biologically active compounds.
属性
IUPAC Name |
3-aminoisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYJYAFFGKUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14352-51-3 |
Source


|
| Record name | 3-Amino-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iminoisoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)











